molecular formula C8H8F2O B2518446 2,4-Difluoro-3-methylbenzyl alcohol CAS No. 847502-91-4

2,4-Difluoro-3-methylbenzyl alcohol

Cat. No.: B2518446
CAS No.: 847502-91-4
M. Wt: 158.148
InChI Key: QEKJRIGFJHFZLO-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzyl alcohol (CAS 847502-91-4) is a fluorinated benzyl alcohol derivative of interest in advanced chemical synthesis and pharmaceutical research. This compound, with the molecular formula C8H8F2O and a molecular weight of 158.145 g/mol, serves as a versatile chemical building block . The presence of both the benzyl alcohol functional group and fluorine atoms at the 2- and 4- positions of the ring, adjacent to a methyl group, makes it a valuable scaffold for constructing more complex molecules . Researchers utilize this compound primarily as an intermediate in medicinal chemistry, where it can be incorporated to modulate the electronic properties, metabolic stability, and binding affinity of lead compounds. Its structure is particularly suited for the development of active pharmaceutical ingredients (APIs) and other fine chemicals. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluoro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKJRIGFJHFZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Difluoro 3 Methylbenzyl Alcohol

Advanced and Sustainable Synthesis Strategies

Flow Chemistry Approaches to Improve Reaction Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including enhanced safety, improved heat and mass transfer, and greater reproducibility. uc.pt These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous intermediates. In the context of synthesizing substituted benzyl (B1604629) alcohols and their derivatives, flow chemistry has been demonstrated to improve yields, reduce reaction times, and facilitate scalability.

While specific literature detailing the flow synthesis of 2,4-Difluoro-3-methylbenzyl alcohol is not abundant, general principles from related syntheses can be applied. For instance, the conversion of a corresponding benzaldehyde (B42025) to the alcohol via reduction, or the transformation of a benzyl halide to the alcohol, are processes well-suited for flow reactors.

A hypothetical flow process for the reduction of 2,4-difluoro-3-methylbenzaldehyde (B1315456) could involve pumping a solution of the aldehyde and a reducing agent, such as sodium borohydride, through a heated or cooled reactor coil. The precise control of residence time and temperature in a microreactor can lead to higher selectivity and yield compared to batch reactions. nih.gov Similarly, the nucleophilic substitution of a 2,4-difluoro-3-methylbenzyl halide with a hydroxide (B78521) source could be efficiently performed in a flow system, minimizing the formation of byproducts.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for Benzyl Alcohol Formation

ParameterBatch SynthesisFlow Synthesis (Hypothetical)
Reaction Time HoursMinutes nih.gov
Yield Variable, often lowerPotentially higher and more consistent nih.gov
Safety Handling of bulk reagents and exotherms can be hazardousImproved safety through smaller reaction volumes and better heat dissipation uc.pt
Scalability ChallengingReadily scalable by running the system for longer periods or in parallel uc.pt
Process Control Limited control over reaction parametersPrecise control over temperature, pressure, and residence time

Photoredox and Electrocatalytic Methodologies

Modern synthetic chemistry has increasingly turned to photoredox and electrocatalytic methods to access novel reactivity and improve the sustainability of chemical transformations. These techniques often operate under mild conditions and can enable reactions that are challenging to achieve through traditional thermal methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the deoxygenation of alcohols. beilstein-journals.org While direct application to the synthesis of this compound from a non-alcoholic precursor is less common, the principles can be applied to related transformations. For example, a photoredox-catalyzed C-H fluorination of 2,3-difluorotoluene (B1304731) could be a potential route to a precursor, which is then converted to the target alcohol. organic-chemistry.org The use of a photocatalyst, such as an iridium or ruthenium complex, in combination with a fluorine source and a sacrificial electron donor, can generate highly reactive radical intermediates capable of selective C-H functionalization. beilstein-journals.org

Electrocatalysis: Electrosynthesis offers another green alternative for chemical synthesis, using electrical current to drive redox reactions. This approach can avoid the use of stoichiometric chemical oxidants or reductants. For the synthesis of benzyl alcohol derivatives, electrocatalytic reduction of the corresponding benzaldehyde is a feasible strategy. This would involve the use of a suitable cathode material and electrolyte to facilitate the electron transfer to the carbonyl group. The difunctionalization of alkenes, another area where electrochemistry has shown promise, could also be adapted to construct the fluorinated aromatic core. researchgate.net

Table 2: Potential Photoredox and Electrocatalytic Routes

MethodPotential Application in Synthesis of this compound PrecursorsKey Features
Photoredox Catalysis Selective C-H fluorination of 2,3-difluorotoluene organic-chemistry.orgMild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. beilstein-journals.org
Electrocatalysis Reduction of 2,4-difluoro-3-methylbenzaldehydeAvoids stoichiometric reagents, precise control of reaction potential.

Chemo- and Regioselective Synthesis Considerations in Fluorinated Systems

The presence of fluorine atoms on an aromatic ring significantly influences its electronic properties and reactivity, presenting unique challenges and opportunities for selective synthesis. rsc.org

Strategies for Selective Functionalization of the Aromatic Core

Achieving regioselectivity in the functionalization of a difluorotoluene derivative is a critical aspect of synthesizing this compound. The fluorine atoms are strongly electron-withdrawing and ortho-, para-directing for electrophilic aromatic substitution, while the methyl group is weakly electron-donating and also ortho-, para-directing. This interplay of directing effects can be exploited to achieve the desired substitution pattern.

For instance, in the synthesis of a precursor to this compound, the introduction of a functional group that can be later converted to the hydroxymethyl group needs to be directed to the correct position. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the aromatic ring guides deprotonation by a strong base to an adjacent position, which can then be quenched with an electrophile.

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote various transformations due to their strong hydrogen-bond donating ability and low nucleophilicity. researchgate.netresearchgate.net These properties can be leveraged to control the chemo- and regioselectivity of reactions involving fluorinated substrates. researchgate.netresearchgate.net

Control of Stereochemistry in Chiral Alcohol Derivatives

While this compound itself is not chiral, the synthesis of its chiral derivatives is an important area of research, particularly for applications in pharmaceuticals and materials science. nih.gov The stereochemical outcome of reactions to produce chiral benzylic alcohols can be controlled through various asymmetric synthesis strategies.

One common approach is the asymmetric reduction of a corresponding prochiral ketone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For example, Noyori's conditions, which employ a ruthenium catalyst with a chiral diamine ligand, are well-established for the enantioselective reduction of aromatic ketones to chiral benzyl alcohols. nih.gov

Another strategy involves the kinetic resolution of a racemic mixture of the alcohol or a derivative. This can be accomplished using enzymes or chiral catalysts that selectively react with one enantiomer, leaving the other enriched. The stereochemical integrity of reactions involving benzylic fluorides has been studied to understand whether they proceed via an S(_N)1 or S(_N)2 mechanism, which has implications for the stereochemical outcome of nucleophilic substitution reactions. nih.govbeilstein-journals.org

Table 3: Strategies for Stereocontrol in the Synthesis of Chiral Benzyl Alcohol Derivatives

StrategyDescriptionExample
Asymmetric Reduction Reduction of a prochiral ketone using a chiral catalyst or reagent.Noyori asymmetric hydrogenation of an aryl ketone. nih.gov
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture.Enzymatic acylation of a racemic benzyl alcohol.
Chiral Pool Synthesis Starting from a readily available chiral precursor.Not directly applicable to the core synthesis but can be used for derivatives.
Asymmetric Alkylation Addition of a nucleophile to an aldehyde in the presence of a chiral ligand.Not directly for the alcohol, but for precursors with a stereocenter.

Chemical Transformations and Reactivity of 2,4 Difluoro 3 Methylbenzyl Alcohol

Mechanistic Investigations of Reaction Pathways

Mechanistic investigations into the reactions of benzyl (B1604629) alcohols provide a framework for understanding the potential behavior of 2,4-difluoro-3-methylbenzyl alcohol. The reactivity of the hydroxyl group, particularly its conversion into a better leaving group, is central to many of its transformations. This can be achieved through protonation by acids or coordination to metal catalysts.

Kinetic studies are crucial for determining the rate-limiting steps and understanding the factors that influence the speed of a chemical reaction. For transformations involving benzyl alcohol derivatives, kinetics often depend on the catalyst, solvent, and the electronic nature of the substituents on the aromatic ring.

One representative transformation for which kinetic data has been studied in analogous systems is the dehydrative etherification of benzyl alcohols. For instance, the dehydration of 4-methoxybenzyl alcohol in a phosphonium (B103445) ionic liquid, trihexyl(tetradecyl)phosphonium dodecylbenzenesulfonate ([P₆,₆,₆,₁₄]DBS), was found to follow first-order kinetics with respect to the alcohol concentration. mun.ca This suggests that the initial activation of the alcohol is the rate-determining step in that specific system. mun.ca

Kinetic Data for the Dehydrative Etherification of a Model Substituted Benzyl Alcohol (4-Methoxybenzyl Alcohol) The following table presents data from a study on 4-methoxybenzyl alcohol, serving as a model to illustrate the first-order kinetics typical for such dehydration reactions.

Time (minutes)Concentration of 4-Methoxybenzyl Alcohol [M]ln[Concentration]
00.50-0.69
300.35-1.05
600.25-1.39
900.18-1.71
1200.12-2.12

This data, when plotted as ln[Concentration] versus time, yields a straight line, confirming a first-order reaction rate under these specific conditions. mun.ca

In the context of oxidation, the reaction rate is highly dependent on the chosen catalyst and oxidant. For example, the aerobic oxidation of benzyl alcohols using a Copper(I)/TEMPO system is a widely used method. biosynth.com The reaction times for various substituted benzyl alcohols typically range from 30 to 60 minutes at room temperature, indicating a rapid catalytic process. biosynth.com While specific rate constants for this compound are not provided, the electron-withdrawing nature of the fluorine atoms might influence the rate of oxidation at the benzylic position.

Catalytic cycles provide a step-by-step depiction of the role of a catalyst in a chemical reaction. For the primary transformations of benzyl alcohols, several catalytic cycles have been proposed based on experimental and computational evidence.

Catalytic Cycle for Aerobic Oxidation (Cu/TEMPO System)

A well-established system for the selective oxidation of primary alcohols to aldehydes utilizes a copper(I) catalyst, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst, and a base such as N-methylimidazole (NMI) with air as the terminal oxidant. biosynth.com The proposed catalytic cycle for this transformation is as follows:

Alcohol Oxidation: The benzyl alcohol is oxidized by the oxoammonium ion (TEMPO+), which is the active form of the TEMPO radical, to yield the corresponding aldehyde. In this step, TEMPO+ is reduced to the hydroxylamine (B1172632) form.

Catalyst Regeneration: The reduced TEMPO is re-oxidized back to the active TEMPO+ by a Copper(II) species. The Cu(II) is, in turn, reduced to Cu(I).

Re-oxidation of Copper: The Cu(I) species is then re-oxidized to Cu(II) by molecular oxygen (from air), completing the catalytic cycle and allowing the process to continue with a substoichiometric amount of catalyst. biosynth.com

Catalytic Cycle for Dehydration (Phosphonium Ionic Liquid)

In the absence of traditional metal catalysts, phosphonium ionic liquids have been shown to catalyze the dehydration of benzylic alcohols to form ethers. mun.ca A proposed catalytic cycle involves the activation of the alcohol by the phosphonium cation:

Activation: The hydroxyl group of the benzyl alcohol interacts with the electrophilic phosphorus center of the phosphonium cation. This interaction weakens the C-O bond and makes the hydroxyl group a better leaving group, akin to protonation in acidic media.

Nucleophilic Attack: A second molecule of the benzyl alcohol then acts as a nucleophile, attacking the activated benzylic carbon and displacing the activated hydroxyl group (which leaves as water).

Product Formation: This intermolecular substitution results in the formation of a dibenzyl ether and regenerates the phosphonium cation, allowing it to participate in another cycle. mun.ca

Summary of Proposed Catalytic Systems and Roles

TransformationCatalyst SystemKey ComponentsProposed Role of Components
Aerobic Oxidation Cu(I)/TEMPO/NMICu(I) Salt: Pre-catalyst, facilitates re-oxidation of TEMPO. biosynth.comTEMPO: Radical co-catalyst, performs the direct oxidation of the alcohol. biosynth.comN-Methylimidazole (NMI): Acts as a base and ligand. biosynth.com
Dehydration Phosphonium Ionic LiquidPhosphonium Cation ([P₆,₆,₆,₁₄]⁺): Acts as a Lewis acid to activate the alcohol's hydroxyl group. mun.caAnion (e.g., [DBS]⁻): Influences the physical properties and overall reactivity of the ionic liquid. mun.ca

These elucidated pathways for analogous compounds provide a strong foundation for predicting and investigating the specific mechanistic details of reactions involving this compound.

Advanced Spectroscopic and Structural Characterization of 2,4 Difluoro 3 Methylbenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of organic molecules in solution. Through the analysis of different nuclei, substituent effects, and spatial relationships, a complete structural assignment of 2,4-difluoro-3-methylbenzyl alcohol can be achieved.

Multi-nuclear NMR provides a detailed map of the electronic environments of the hydrogen, carbon, and fluorine atoms within the molecule. The chemical shifts (δ) are highly sensitive to the electron-donating or withdrawing effects of the substituents on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the hydroxyl (-OH) proton, the benzylic (-CH₂) protons, the methyl (-CH₃) protons, and the aromatic protons. The fluorine atoms and the methyl group significantly influence the chemical shifts of the aromatic protons through both electronic and steric effects. The benzylic protons typically appear as a singlet, which may become a doublet if coupled to the hydroxyl proton under conditions of slow exchange. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms. The carbons bonded to fluorine atoms (C-2 and C-4) will show large one-bond carbon-fluorine coupling constants (¹JC-F). The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. For instance, data from related compounds like 2-fluorobenzyl alcohol shows the carbon attached to fluorine resonating at a downfield chemical shift and exhibiting a large coupling constant. rsc.org The presence of the methyl group at C-3 would further influence the shifts of the adjacent carbons.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected for the fluorine atoms at the C-2 and C-4 positions, as they are in different chemical environments. The chemical shifts and the coupling between them (⁴JF-F) would be characteristic. Furthermore, couplings to nearby protons (H-F) would be observed, providing additional structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)
AtomPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)Predicted C-F Coupling (Hz)
C1--~125 (dd)J ≈ 15, 4
C2--~160 (dd)¹J ≈ 250, ²J ≈ 25
C3--~120 (d)J ≈ 15
C4--~162 (dd)¹J ≈ 250, ²J ≈ 25
C5~7.10m~130 (d)J ≈ 5
C6~6.85m~112 (d)J ≈ 20
-CH₂OH~4.7s~58 (t)J ≈ 5
-CH₂OH~1.8t (variable)--
-CH₃~2.3t (J ≈ 2 Hz)~15-

Note: Data is predicted based on known substituent effects and data from analogous compounds such as 2-fluorobenzyl alcohol, 4-fluorobenzyl alcohol, and 2-methylbenzyl alcohol. rsc.orgrsc.orgnih.gov Actual values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of substituted aromatics. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. ewai-group.com For this compound, COSY would show correlations between the aromatic protons on C-5 and C-6. It would also reveal long-range couplings, such as between the methyl protons and the aromatic proton at C-5, and between the benzylic protons and the aromatic proton at C-6.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the methyl, methylene (B1212753), and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are bonded. This is particularly useful for determining conformation. A NOESY spectrum could show through-space correlations between the benzylic protons and the aromatic proton at C-6, and between the methyl protons and the fluorine atom at C-2, providing insights into the preferred rotational conformation of the -CH₂OH and -CH₃ groups.

The rotation around the C₁-C(H₂) and C-O single bonds in benzyl (B1604629) alcohols can be hindered, leading to different stable conformations. vwr.com Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to study these conformational exchange processes and determine the energy barriers to rotation. scielo.br

For this compound, steric hindrance between the ortho-fluorine atom (F-2), the methyl group (at C-3), and the hydroxymethyl group can be significant. At low temperatures, the rotation around the C₁-C(H₂) bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the shape of these lines at different temperatures, the rate of exchange and the activation energy (rotational barrier) for this process can be calculated. nist.govlibretexts.orgacs.org Studies on benzyl alcohol itself have identified a gauche conformation as the most stable, with a calculated rotational barrier of about 320 cm⁻¹ (3.8 kJ/mol). vwr.com The substituents in this compound are expected to raise this barrier.

Vibrational Spectroscopy (Infrared and Raman) for Intermolecular Interactions and Force Field Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. theaic.org The frequencies of these vibrations are characteristic of specific functional groups and can be used to study intermolecular interactions, such as hydrogen bonding.

O-H Stretching: A broad band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, indicating the presence of intermolecular hydrogen bonding in the condensed phase.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are observed just below 3000 cm⁻¹. theaic.org

C-O Stretching: The C-O stretching vibration of the primary alcohol group is expected to appear as a strong band in the IR spectrum around 1030-1050 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The pattern of these bands can sometimes give clues about the substitution pattern of the ring.

C-F Vibrations: The C-F stretching vibrations are typically strong in the IR spectrum and appear in the region of 1100-1300 cm⁻¹. The C-F bending modes are found at lower frequencies. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (H-bonded)3200-3600Broad, Strong (IR)
Aromatic C-H Stretch3010-3100Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850-2980Medium-Strong (IR, Raman)
Aromatic C=C Stretch1450-1610Medium-Strong (IR, Raman)
C-F Stretch1100-1300Strong (IR)
C-O Stretch1030-1050Strong (IR)

Note: Frequencies are based on general group frequencies and data from analogous compounds like 2,6-dichlorobenzyl alcohol and other fluorinated aromatics. theaic.orgnih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₈F₂O). The fragmentation pattern observed in the mass spectrum provides valuable structural information. For benzyl alcohols, common fragmentation pathways include: youtube.com

Loss of Water (M-18): Elimination of a water molecule from the molecular ion is a very common fragmentation for alcohols, often leading to a significant M-18 peak. youtube.com

Loss of a Hydroxyl Radical (M-17): Cleavage of the C-O bond can result in the loss of an ·OH radical.

Formation of the Tropylium (B1234903) Ion: A characteristic fragmentation of benzyl derivatives involves the loss of the -OH group followed by rearrangement to form the stable tropylium cation (m/z 91). However, in this substituted case, the corresponding difluoro-methyl-tropylium ion would be observed at m/z 125.

Benzylic Cleavage: The primary fragmentation pathway for benzyl alcohol itself often involves the loss of a hydrogen atom from the methylene group to form a stable oxonium ion at m/z 107. The subsequent loss of carbon monoxide (CO) leads to the cyclopentadienyl (B1206354) cation at m/z 79. ewai-group.com

For this compound (MW = 158.15), the mass spectrum would be expected to show a molecular ion peak at m/z 158. Key fragments would include:

m/z 140: [M - H₂O]⁺

m/z 141: [M - OH]⁺

m/z 125: [M - H₂O - CH₃]⁺ or [M - OH - H₂]⁺

m/z 97: [M - H₂O - CO - H]⁺

The presence of two fluorine atoms provides a distinct isotopic signature, although it is less pronounced than that of chlorine or bromine.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
m/zPredicted Fragment IonFragmentation Pathway
158[C₈H₈F₂O]⁺•Molecular Ion
140[C₈H₆F₂]⁺•Loss of H₂O
125[C₇H₃F₂]⁺Loss of H₂O and CH₃
107[C₇H₅F₂]⁺Loss of H₂O and H
79[C₅H₄F]⁺Loss of CO from m/z 107

Note: Fragmentation is predicted based on established pathways for benzyl alcohols. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Packing

While no published crystal structure for this compound is currently available, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the dihedral angles that define the molecule's conformation.

A crystal structure would reveal:

The exact conformation of the hydroxymethyl group relative to the aromatic ring.

The planarity of the benzene (B151609) ring and any distortions caused by the substituents.

The intermolecular interactions in the solid state, particularly the hydrogen bonding network formed by the alcohol groups. The O-H···O hydrogen bonds would dictate the molecular packing in the crystal lattice.

Close contacts involving the fluorine atoms, which can participate in weak C-H···F hydrogen bonds or dipole-dipole interactions, further influencing the crystal packing.

Computational studies on related molecules, such as 2,6-difluoro-3-methoxybenzamide, have shown that ortho-fluorine substituents can induce non-planarity between the aromatic ring and an adjacent functional group to relieve steric strain. nih.gov A similar effect might be observed for the hydroxymethyl group in this compound.

Electronic Spectroscopy (UV-Vis) and Fluorescence Studies for Electronic Transitions and Photophysical Properties

The UV spectrum of benzyl alcohol in ethanol (B145695) exhibits an excitation peak at approximately 259 nm and an emission peak at 282 nm. aatbio.com These absorptions are attributed to the π → π* transitions of the benzene ring. The substitution of hydrogen atoms on the benzene ring with other functional groups can cause shifts in the absorption and emission maxima (λmax) and changes in the molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).

In the case of this compound, the presence of two electron-withdrawing fluorine atoms and one electron-donating methyl group, in addition to the hydroxymethyl group, complicates the prediction of its precise spectral behavior. The electronic transitions in such substituted benzyl-type radicals have been shown to be sensitive to the nature and position of the substituents. koreascience.kr

Electronic Transitions and Expected Spectral Characteristics

The electronic transitions in substituted benzenes are influenced by the symmetry of the molecule and the nature of the substituents. For a molecule like this compound, the electronic absorption spectrum is expected to be dominated by the B2u ← A1g transition, which is symmetry-forbidden in benzene but becomes allowed due to the reduction in symmetry caused by the substituents. ias.ac.in

The fluorine atoms, being highly electronegative, generally exert an inductive electron-withdrawing effect (-I), which can lead to a hypsochromic shift. Conversely, the methyl group has an electron-donating inductive effect (+I) and a hyperconjugative effect, which typically cause a bathochromic shift. The hydroxymethyl group is weakly electron-withdrawing. The interplay of these competing effects will determine the final position and intensity of the absorption bands.

Illustrative Spectroscopic Data for Benzyl Alcohol

To provide a baseline for understanding the potential photophysical properties of this compound, the following table summarizes the typical UV-Vis and fluorescence data for the parent compound, benzyl alcohol.

Compound Solvent Excitation λmax (nm) Emission λmax (nm) Molar Absorptivity (log ε)
Benzyl AlcoholEthanol~259~282Not Reported

Data sourced from AAT Bioquest. aatbio.com

Fluorescence Properties

The fluorescence of benzyl alcohol derivatives is also linked to the π-system of the aromatic ring. The quantum yield and Stokes shift (the difference between the excitation and emission maxima) are important photophysical parameters. The substituents on the benzene ring can significantly influence these properties. For instance, electron-withdrawing groups can sometimes quench fluorescence, leading to a lower quantum yield. The specific substitution pattern in this compound would likely result in unique fluorescence characteristics, though detailed experimental studies are required for their quantification. Studies on other bi-substituted benzyl-type radicals have shown that the substitution effect on the electronic transition can be predicted by considering the independent contribution of each substituent. koreascience.kr

Computational and Theoretical Chemistry Investigations of 2,4 Difluoro 3 Methylbenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of 2,4-Difluoro-3-methylbenzyl alcohol. nih.gov These methods solve approximations of the Schrödinger equation to determine the energetic and electronic state of the molecule. nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of the methyl group and fluorine atoms on the benzene (B151609) ring, along with the rotatable hydroxymethyl group (-CH₂OH), suggests the existence of multiple low-energy conformations.

Theoretical calculations for related substituted benzyl (B1604629) alcohols show that the orientation of the hydroxymethyl group relative to the benzene ring is a key conformational feature. The energy landscape can be mapped by systematically rotating the C(ring)-C(methylene) and C(methylene)-O bonds to identify the most stable conformers and the energy barriers between them. The substituents (fluorine and methyl) influence the electron distribution and steric environment of the ring, which in turn affects the preferred orientation of the alcohol group.

Table 1: Predicted Geometrical Parameters for a Substituted Benzyl Alcohol (Note: This table presents typical DFT-calculated values for a substituted benzyl alcohol to illustrate expected parameters for this compound.)

Parameter Bond Predicted Value
Bond Length C-O 1.43 Å
O-H 0.97 Å
C-F 1.35 Å
C-C (aromatic) 1.39 - 1.41 Å
Bond Angle C-O-H 108.5°

The electronic structure of a molecule governs its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). nih.govaimspress.com

The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, showing susceptibility to nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of the HOMO, while the methyl group has a mild electron-donating effect.

Charge distribution analysis reveals how electrons are shared among the atoms. The high electronegativity of the fluorine and oxygen atoms results in a partial negative charge on these atoms and a partial positive charge on the adjacent carbon atoms and the hydroxyl hydrogen.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen and fluorine atoms, which are sites prone to electrophilic attack. nih.govnih.gov Regions of positive potential (colored blue) would be concentrated around the hydroxyl hydrogen, making it the most likely site for nucleophilic attack. nih.gov

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical values, when compared with experimental data, can confirm the molecular structure. The predicted shifts for this compound would be influenced by its unique substitution pattern. For example, the fluorine atoms cause significant shifts in the signals of adjacent carbon atoms due to their strong electron-withdrawing nature.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts for a Related Benzyl Alcohol Derivative (Note: This illustrative table shows the typical correlation between calculated and experimental data.)

Atom Calculated δ (ppm) Experimental δ (ppm)
H (CH₂) 4.65 4.59
H (CH₃) 2.30 2.34
C (CH₂) 64.5 65.1
C (CH₃) 20.8 21.2
C-F 162.1 (d, J ≈ 245 Hz) 162.5 (d, J ≈ 246 Hz)

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies. theaic.orgnih.gov These calculations help in the assignment of complex experimental spectra. For this compound, characteristic vibrational modes would include the O-H stretching band (around 3300-3500 cm⁻¹), C-H stretching of the methyl and methylene (B1212753) groups (around 2900-3000 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region). theaic.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms. researchgate.net For a reaction involving this compound, such as its oxidation to 2,4-difluoro-3-methylbenzaldehyde (B1315456), theorists can model the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them. researchgate.net

By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to occur), which is crucial for understanding the reaction kinetics. Transition state analysis provides detailed information about the bond-breaking and bond-forming processes that occur during the reaction.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The bulk properties of a substance are determined by the interactions between its molecules. For this compound, several types of intermolecular forces are significant.

Hydrogen Bonding: The most significant intermolecular interaction is hydrogen bonding, where the hydroxyl group (-OH) of one molecule interacts with an electronegative atom of a neighboring molecule. nih.gov The hydroxyl group can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom). nih.govmdpi.com These interactions are strong and lead to the formation of molecular clusters or chains in the condensed phase.

Halogen Bonding: The fluorine atoms in the molecule can participate in halogen bonding, a weaker, noncovalent interaction where the electrophilic region on the fluorine atom interacts with a nucleophilic site on another molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org An MD simulation of this compound, either in its pure form or in a solvent, would involve calculating the forces on each atom and using Newton's laws of motion to simulate their movements. rsc.orgnih.gov

MD simulations provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape over time, including the rotation of the methyl and hydroxymethyl groups.

Solvent Effects: How solvent molecules arrange themselves around the solute molecule to form a solvent shell. nih.gov This is crucial for understanding solubility and reactivity in solution. For instance, in an aqueous solution, water molecules would form strong hydrogen bonds with the alcohol group.

Transport Properties: MD can be used to predict macroscopic properties like diffusion coefficients and viscosity by analyzing the collective motion of many molecules.

Role of 2,4 Difluoro 3 Methylbenzyl Alcohol As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.com 2,4-Difluoro-3-methylbenzyl alcohol serves as a readily available starting material for the synthesis of more intricate fluorinated compounds. The presence of the difluoro-substituted phenyl ring is a key feature in the design of many advanced materials and pharmaceuticals. purdue.edu The C-F bond is the strongest single bond to carbon, and its presence can enhance metabolic stability and binding affinity in bioactive molecules. nih.gov Synthetic chemists utilize the hydroxyl group of the benzyl (B1604629) alcohol to perform a variety of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification, all while retaining the fluorinated aromatic core. These subsequent modifications pave the way for the construction of highly functionalized and complex molecular architectures that are otherwise difficult to access. diva-portal.org

Building Block for Diverse Aromatic and Heterocyclic Scaffolds

The versatility of this compound extends to its use as a foundational element in the construction of diverse aromatic and heterocyclic scaffolds. eurjchem.com Heterocyclic compounds, in particular, are of immense interest in medicinal chemistry due to their prevalence in a vast number of natural products and synthetic drugs. sigmaaldrich.com The benzyl alcohol can be converted into a variety of reactive intermediates, which can then participate in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur. For instance, the corresponding benzyl halide, readily prepared from the alcohol, can be used in alkylation reactions with various nucleophiles to build up the backbone of heterocyclic systems. This approach allows for the systematic variation of substituents on the newly formed ring, leading to a library of related compounds with potentially diverse biological activities.

Utility in Scaffold Construction for Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. nih.gov The goal of DOS is to efficiently generate a collection of compounds that covers a broad range of chemical space, thereby increasing the probability of discovering novel biological probes or drug leads. cam.ac.uk this compound is an ideal starting material for DOS due to its potential for divergent reaction pathways. beilstein-journals.org From this single precursor, multiple distinct molecular scaffolds can be generated through the application of different reaction cascades. beilstein-journals.org This approach is highly efficient, as it allows for the rapid production of a multitude of complex and diverse structures from a common starting point. beilstein-journals.org The fluorinated phenyl ring also imparts a unique physicochemical signature to the resulting library members, which can be advantageous in exploring new areas of biologically relevant chemical space.

Synthesis StrategyResulting StructuresKey Advantage
Divergent Reaction PathwaysMultiple distinct molecular scaffoldsEfficient generation of a diverse compound library from a single precursor.
Build/Couple/Pair StrategyComplex and diverse molecular architecturesSystematic construction of complexity.

Applications in the Synthesis of Agrochemical Intermediates

The agrochemical industry relies heavily on the development of new and effective pesticides and herbicides. Fluorinated compounds have found widespread use in this sector due to their enhanced biological activity and metabolic stability. solvay.com this compound serves as a key intermediate in the synthesis of various agrochemical active ingredients. solvay.com The specific substitution pattern of this alcohol is often a crucial component of the final product's efficacy. The synthesis of these agrochemicals frequently involves the transformation of the benzyl alcohol functionality into other chemical groups that are essential for the molecule's mode of action.

Stereocontrolled Synthesis Applications

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs and agrochemicals. While this compound itself is achiral, it can be employed in synthetic routes that establish stereocenters with high levels of control. For example, the corresponding aldehyde, derived from the oxidation of the alcohol, can undergo asymmetric nucleophilic additions or be used in enantioselective catalytic reactions. beilstein-journals.org These methods allow for the creation of specific stereoisomers, which is often essential for achieving the desired biological activity and avoiding off-target effects.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of fluorinated benzyl (B1604629) alcohols, including 2,4-Difluoro-3-methylbenzyl alcohol, traditionally relies on multi-step processes that may involve harsh reagents. A significant future direction lies in creating more direct, efficient, and sustainable synthetic methods.

Current approaches often involve the reduction of corresponding benzoic acids or their derivatives. researchgate.net For instance, the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol has been achieved by the reduction of methyl 2,3,5,6-tetrafluorobenzoate. researchgate.net A similar strategy could be optimized for this compound, starting from 2,4-difluoro-3-methylbenzoic acid. However, emerging research points towards more innovative strategies.

One promising avenue is the direct, selective fluorination of C-H bonds. organic-chemistry.org Metal-free protocols using reagents like Selectfluor®, sometimes in conjunction with N-oxyl radicals, have shown success in introducing fluorine atoms into aromatic and aliphatic compounds chemoselectively. organic-chemistry.org Adapting such methods for the late-stage fluorination of a precursor like 3-methylbenzyl alcohol could provide a more atom-economical route.

Furthermore, photocatalytic and electrocatalytic methods are gaining traction. Visible-light-induced deoxyfluorination of benzyl alcohols using sulfur hexafluoride (SF₆) as the fluorine source has been demonstrated, offering a novel way to synthesize benzyl fluorides which can then be hydrolyzed. rsc.org An electrocatalytic strategy using SF₆ has also been developed for the same transformation under mild conditions. thieme-connect.com These energy-efficient methods avoid harsh chemical oxidants or reductants and could be adapted for the synthesis of fluorinated benzyl alcohols.

Potential Synthetic Approach Key Features Potential Precursor Relevant Research
Reduction of Benzoic Acid DerivativeEstablished, reliable method2,4-Difluoro-3-methylbenzoic acid researchgate.net
Direct C-H FluorinationHigh atom economy, late-stage functionalization3-Methylbenzyl alcohol organic-chemistry.org
Photocatalytic/Electrocatalytic DeoxyfluorinationMild conditions, sustainable reagents (SF₆)Benzyl fluoride (B91410) precursor synthesis rsc.orgthieme-connect.com

Exploration of Unconventional Chemical Transformations Involving the Fluorinated Benzyl Alcohol Moiety

The reactivity of the this compound moiety is a fertile ground for discovering new chemical transformations. The interplay between the hydroxyl group, the fluorinated aromatic ring, and the adjacent methyl group can lead to unique reactivity.

A key area of exploration is the activation of the C-F bond. While typically strong, the C-F bond in benzylic fluorides can be activated using hydrogen bond donors like hexafluoroisopropanol (HFIP), facilitating nucleophilic substitutions and Friedel-Crafts-type reactions. nih.govbiomedres.us Although the starting point is a benzyl alcohol, its conversion to a benzyl fluoride (a common transformation) opens up these C-F activation pathways. nih.gov Studying these reactions with the specific substitution pattern of 2,4-Difluoro-3-methylbenzyl fluoride could reveal interesting regioselectivity and reactivity driven by the electronic and steric environment.

Another area of interest is the use of the alcohol itself as a directing group for C-H functionalization on the aromatic ring. While challenging, methods for the site-selective functionalization of fluorinated benzyl and phenethyl alcohols mediated by metals are being investigated. researchgate.net Such strategies could allow for the introduction of new functional groups onto the aromatic ring of this compound, ortho to either the fluorine or methyl substituents, leading to a diverse library of complex molecules.

Finally, the unique properties of fluorinated alcohols as reaction media could be harnessed. researchgate.net These solvents can promote nucleophilic substitution reactions on activated alcohols, such as benzylic alcohols, often without the need for an external catalyst. researchgate.net Investigating the self-condensation or reaction of this compound with other nucleophiles in fluorinated alcohol media could lead to novel polymeric or dimeric structures.

Integration with Advanced Catalytic Systems (e.g., Organocatalysis, Biocatalysis, Photocatalysis)

Integrating this compound into modern catalytic systems offers significant potential for creating chiral molecules and enabling efficient transformations.

Organocatalysis : Chiral organocatalysts could be employed for the asymmetric derivatization of the benzyl alcohol. For example, organocatalytic asymmetric allylic benzylborylation has been demonstrated using allyl fluorides and α-silyl benzylboronic esters, a transformation where the fluorinated benzyl alcohol could serve as a precursor to the boronic ester. nih.gov

Biocatalysis : The use of whole-cell or isolated enzyme systems presents a green and highly selective approach. Biocatalytic processes are used for the production of benzyl alcohol from benzaldehyde (B42025) and can be applied to the synthesis of esters. mdpi.com Enzymes, particularly lipases like Novozym 435, have been shown to be effective in the synthesis of fluorinated polyesters from fluorinated diols. nih.gov This suggests that this compound could be a substrate for enzyme-catalyzed esterification or transesterification reactions to produce chiral esters or functional polymers.

Photocatalysis : Photocatalysis offers mild and selective activation pathways. Photo-Fenton-like catalysis has been used for the selective oxidation of benzyl alcohol to benzaldehyde. nih.gov Similarly, visible-light photocatalysis can drive the deoxyfluorination of benzyl alcohols. rsc.org Applying these photocatalytic systems to this compound could enable highly selective oxidations, reductions, or other functional group interconversions under environmentally benign conditions.

Catalytic System Potential Application for this compound Example Transformation Relevant Research
Organocatalysis Asymmetric synthesis of derivativesAsymmetric allylic benzylborylation nih.gov
Biocatalysis Green synthesis of chiral esters and polymersEnzymatic esterification mdpi.comnih.gov
Photocatalysis Selective oxidation or functionalizationOxidation to 2,4-Difluoro-3-methylbenzaldehyde (B1315456) rsc.orgnih.gov

Computational Design of Derivatives with Tailored Reactivity or Spectroscopic Signatures

Computational chemistry provides powerful tools to predict and understand the properties of molecules, guiding experimental work. For this compound, computational methods can be pivotal in designing derivatives with specific, desirable characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool. nih.gov By developing QSAR models, it is possible to correlate the structural features of a series of derivatives with their biological activity or toxicity. researchgate.net For instance, a 3D-QSAR model could be built for a library of esters derived from this compound to predict their potential as, for example, antimicrobial or antifungal agents. rsc.org Such models can guide the synthesis of new compounds with enhanced activity. researchgate.netmdpi.com

Computational studies can also predict reactivity. The influence of ortho-fluorination on the hydrogen-bonding properties and conformational preferences of benzyl alcohols has been investigated using quantum chemical methods. longdom.org Such studies on this compound could predict its acidity, hydrogen-bond donating capability, and preferred conformations, which in turn influence its reactivity in various chemical environments.

Furthermore, computational tools can aid in the design of derivatives with unique spectroscopic properties. The presence of fluorine atoms is known to significantly alter the NMR chemical shifts of nearby nuclei. wiserpub.com By synthesizing various fluorinated benzyl ethers, it has been shown that the methylene (B1212753) carbons of the fluorinated benzyl groups exhibit a significant upfield shift in the ¹³C NMR spectra, which can help in resolving complex spectra in oligosaccharide synthesis. wiserpub.com Computational modeling could predict these shifts for derivatives of this compound, allowing for its development as a specialized protecting group or a spectroscopic probe.

Applications in Materials Science and Polymer Chemistry (Excluding specific physical properties of the compound itself)

The structure of this compound makes it an attractive building block, or monomer, for the synthesis of advanced materials and polymers. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

One major area of future research is its use as an initiator in polymerization reactions. Fluorinated alcohols are used as initiators for the ring-opening polymerization of lactides to produce functionalized polylactides (PLAs). researchgate.net Using this compound as an initiator would introduce the difluoro-methyl-phenyl moiety as an end-group, potentially modifying the thermal and surface properties of the resulting polymer.

Q & A

Q. What are the most reliable synthetic routes for 2,4-difluoro-3-methylbenzyl alcohol, and how can reaction yields be optimized?

The synthesis of this compound can be adapted from methodologies used for structurally similar fluorinated benzyl alcohols. For example:

  • Reduction of aldehydes : Reduce 2,4-difluoro-3-methylbenzaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. Control reaction exotherm by slow reagent addition .
  • Grignard reaction : React 3-methyl-2,4-difluorophenylmagnesium bromide with formaldehyde, followed by acidic workup. Optimize yields by maintaining inert conditions (argon/nitrogen atmosphere) and using dry solvents .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%). Monitor purity via TLC and GC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR :
    • ¹H NMR : Expect signals for aromatic protons (δ 6.5–7.5 ppm, split due to fluorine coupling) and the benzyl -CH₂OH group (δ 4.5–5.0 ppm, broad singlet). Resolve overlapping peaks using 2D COSY or NOESY .
    • ¹⁹F NMR : Identify fluorine environments (δ -110 to -120 ppm for aromatic fluorines) .
  • IR : Confirm hydroxyl (-OH) stretch at ~3300 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • GC-MS : Use electron ionization (EI) to detect molecular ion [M]⁺ and fragmentation patterns (e.g., loss of -CH₂OH). Cross-validate with high-resolution mass spectrometry (HRMS) .

Contradiction resolution : For ambiguous signals (e.g., overlapping -OH and aromatic peaks), employ deuterium exchange (D₂O) in NMR or variable-temperature experiments .

Q. How does the fluorine substitution pattern influence the compound’s physical properties and reactivity?

  • Lipophilicity : Fluorine atoms at positions 2 and 4 increase hydrophobicity (logP ~1.8–2.2), enhancing membrane permeability in biological studies .
  • Acidity : The -OH group (pKa ~10–12) is less acidic than non-fluorinated benzyl alcohols due to electron-withdrawing fluorine substituents, impacting deprotonation in nucleophilic reactions .
  • Thermal stability : Fluorine substitution raises melting points (mp ~80–90°C) compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions involving this compound?

  • DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces and identify electron-deficient regions. For example, the 3-methyl group sterically hinders substitution at position 3, directing electrophiles to position 5 or 6 .
  • Reactivity studies : Compare activation energies for bromination or nitration at different positions. Validate predictions with experimental kinetic data .

Q. What strategies mitigate side reactions during derivatization (e.g., esterification or oxidation) of this compound?

  • Esterification : Use Mitsunobu conditions (DIAD, Ph₃P) with carboxylic acids to avoid acid-catalyzed dehydration. Monitor for byproducts (e.g., elimination to styrenes) via HPLC .
  • Oxidation : Catalyze with TEMPO/NaOCl in biphasic systems (CH₂Cl₂/H₂O) to selectively oxidize -CH₂OH to -COOH without over-oxidizing fluorine substituents .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Screen against cytochrome P450 isoforms using fluorometric assays. The trifluoromethyl analog () showed enhanced metabolic stability, suggesting similar potential for this compound .
  • Receptor binding : Use surface plasmon resonance (SPR) or radioligand displacement assays to study interactions with G-protein-coupled receptors (GPCRs). Compare with 3,5-difluorobenzyl alcohol derivatives (logD adjustments may improve affinity) .

Q. What catalytic systems enhance asymmetric synthesis of chiral derivatives from this compound?

  • Chiral ligands : Employ Jacobsen’s Mn-salen catalysts for epoxidation or Shi epoxidation for enantioselective oxidation. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Organocatalysis : Use proline-derived catalysts for aldol reactions, leveraging fluorine’s electron-withdrawing effects to stabilize transition states .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of volatile byproducts .
  • Storage : Keep in amber glass under argon at 2–8°C to prevent oxidation. Hygroscopicity requires desiccant packs .
  • Spills : Neutralize with vermiculite or sand, then dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.